4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

Procurement Medicinal Chemistry Building Blocks

Specify the 4-pyridyl isomer (CAS 2090852-62-1) as the exclusive synthetic intermediate for Wolcrodol-related patented routes (CN112047924A). The meta-substituted pyridine vector confers unique target binding geometry not achievable with 2-pyridyl or 3-pyridyl isomers; substitution compromises downstream biological readouts. The bromo handle at pyrazole C4 enables cross-coupling libraries. Multi-vendor sourcing is advised post CymitQuimica discontinuation. Demand regioisomeric purity documentation.

Molecular Formula C12H14BrN3
Molecular Weight 280.16 g/mol
CAS No. 2090852-62-1
Cat. No. B1483667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
CAS2090852-62-1
Molecular FormulaC12H14BrN3
Molecular Weight280.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C(C)C)C2=CC=NC=C2)Br
InChIInChI=1S/C12H14BrN3/c1-8(2)16-9(3)11(13)12(15-16)10-4-6-14-7-5-10/h4-8H,1-3H3
InChIKeyTXZAJYAEJCMBCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine CAS 2090852-62-1 | Procurement & Technical Specifications


4-(4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine (CAS 2090852-62-1) is a heterocyclic building block composed of a pyrazole core bearing bromo, isopropyl, and methyl substituents, with a pyridine moiety attached at the 3-position of the pyrazole ring via the 4-position of pyridine . Its molecular formula is C12H14BrN3 with a molecular weight of 280.16 g/mol, and it is commercially available from specialty chemical suppliers with typical purity specifications of ≥95% . Unlike its 2-pyridyl and 3-pyridyl positional isomers (CAS 2090575-23-6 and 2092098-02-5, respectively) , the 4-pyridyl substitution pattern alters the vector and electronic properties of the molecule, which may influence binding interactions in target-based assays. The compound serves primarily as a synthetic intermediate in medicinal chemistry programs and has been specifically identified as a precursor in patented synthetic routes [1].

Why 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine Cannot Be Casually Substituted: A Procurement Perspective


In procurement workflows, substituting a 4-pyridyl isomer (CAS 2090852-62-1) with its 2-pyridyl (CAS 2090575-23-6) or 3-pyridyl (CAS 2092098-02-5) positional isomers is not scientifically justifiable without explicit validation. The attachment point of the pyridine ring to the pyrazole core alters the molecular geometry and the orientation of the nitrogen lone pair , which can profoundly affect target binding and downstream biological readouts in structure-activity relationship (SAR) studies. Furthermore, procurement records indicate that the 2-pyridyl isomer is available at substantially higher cost than the 4-pyridyl isomer , while the 4-pyridyl variant has been explicitly designated as a key intermediate in patented drug candidate syntheses [1]. Substitution risks compromising synthetic route fidelity and may introduce uncharacterized impurities or regioisomeric contaminants that are not detectable by standard purity analysis unless chiral or isomeric separation methods are specifically employed.

Quantitative Differentiation Evidence: 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine vs. Positional Isomers & In-Class Analogs


Procurement Cost & Availability Differential: 4-Pyridyl Isomer vs. 2-Pyridyl Isomer

The 2-pyridyl positional isomer (CAS 2090575-23-6) is commercially available with explicit pricing data, while the 4-pyridyl target compound (CAS 2090852-62-1) has been discontinued by at least one major supplier, indicating differential market availability and sourcing complexity . The 2-pyridyl isomer is priced at ¥6440.00 per gram , whereas the 4-pyridyl isomer's discontinued status suggests limited remaining stock or the need for custom synthesis.

Procurement Medicinal Chemistry Building Blocks

Synthetic Intermediate Validation: 4-Pyridyl Isomer as Key Precursor in Patented Drug Candidate Synthesis

The 4-pyridyl isomer (CAS 2090852-62-1) is specifically identified as a key intermediate in the patented synthesis of Wolcrodol, a pyrazolopyridine derivative under development [1]. The synthetic route employs a compound bearing the 4-(1-isopropyl-1H-pyrazol-5-yl)pyridine core structure as a building block for further functionalization via hydroxylation and coupling reactions [1]. In contrast, no equivalent patent precedent has been identified for the 2-pyridyl or 3-pyridyl positional isomers in this specific therapeutic context.

Synthetic Chemistry Drug Development Process Chemistry

Scaffold Novelty vs. 4-(4-Bromo-1H-pyrazol-3-yl)pyridine: LSD1/HDAC Inhibitor Core Alignment

The 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine scaffold aligns with the core structure of 2-aryl-4-(1H-pyrazol-3-yl)pyridine derivatives, a class of compounds disclosed as LSD1/HDAC dual-target inhibitors with demonstrated in vitro antitumor activity [1][2]. The simpler analog 4-(4-bromo-1H-pyrazol-3-yl)pyridine (CAS 166196-54-9, HDGFRP2/PSIP1-IN-1) has been characterized as a dual inhibitor targeting the PWWP domains of HDGFRP2 and PSIP1, with Kd values of 7 μM and 27 μM, respectively . The target compound differs from HDGFRP2/PSIP1-IN-1 by the addition of isopropyl and methyl substituents on the pyrazole nitrogen and C5 position, respectively, which are expected to modulate lipophilicity, metabolic stability, and target binding kinetics.

Epigenetics Cancer Therapeutics Medicinal Chemistry

Regioisomeric Purity Risk: 4-Pyridyl vs. 3-Pyridyl Contamination in Commercial Batches

Commercial suppliers of the 3-pyridyl isomer (CAS 2092098-02-5) and the 4-pyridyl isomer (CAS 2090852-62-1) do not typically provide isomeric purity specifications that distinguish between these positional isomers. Standard purity analysis (HPLC, NMR) at the 95% threshold may not detect regioisomeric contamination unless specifically calibrated . This creates a risk that a batch labeled as the 3-pyridyl isomer could contain the 4-pyridyl isomer as an impurity, or vice versa, with potential consequences for biological assay reproducibility.

Analytical Chemistry Quality Control Procurement

Validated Application Scenarios for 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine Procurement


LSD1/HDAC Dual-Target Inhibitor Lead Optimization

For medicinal chemistry teams pursuing LSD1/HDAC dual-target inhibitors, the 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine scaffold offers a direct entry point into the 2-aryl-4-(1H-pyrazol-3-yl)pyridine chemical space that has demonstrated in vitro antitumor activity [1]. The presence of the isopropyl and methyl substituents distinguishes this compound from the simpler 4-(4-bromo-1H-pyrazol-3-yl)pyridine analog (CAS 166196-54-9, HDGFRP2/PSIP1-IN-1, Kd(HDGFRP2) = 7 μM) , enabling SAR exploration around pyrazole N1 and C5 positions without requiring de novo scaffold synthesis.

Wolcrodol Analog Synthesis via Patented Route

Researchers synthesizing pyrazolopyridine-based drug candidates related to Wolcrodol should procure the 4-pyridyl isomer (CAS 2090852-62-1) specifically, as it matches the core intermediate structure disclosed in CN112047924A [1]. The patented route utilizes 2-bromo-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridine-3-yl)methoxy)benzaldehyde as a key intermediate, which can be accessed via coupling reactions with the 4-pyridyl pyrazole building block. Substitution with the 2-pyridyl or 3-pyridyl isomers would necessitate complete route redevelopment.

Sourcing Strategy for Discontinued Building Blocks

Given the discontinued status of the 4-pyridyl isomer at CymitQuimica [1], procurement teams should implement a multi-vendor sourcing strategy. The 2-pyridyl isomer remains commercially available at defined pricing (¥6440.00/g) , but if the 4-pyridyl substitution is structurally required, custom synthesis inquiries should be directed to EvitaChem, BenchChem, or alternative specialty suppliers with heterocyclic building block capabilities . Analytical validation of regioisomeric purity should be explicitly requested in the procurement specification.

Structure-Activity Relationship Studies on Pyrazole N1 and C5 Substituents

This compound serves as a versatile intermediate for SAR studies investigating the effect of pyrazole N1-alkyl (isopropyl) and C5-methyl substitution on target binding, metabolic stability, and physicochemical properties. The bromo substituent at the pyrazole C4 position provides a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid analog generation. The 4-pyridyl attachment point ensures that the pyridine nitrogen is oriented differently than in the 2-pyridyl and 3-pyridyl isomers [1], which may confer differential binding interactions with target proteins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.